molecular formula C7H7ClN4 B8574515 6-Chloro-7,8-dimethyl-s-triazolo[4,3-b]pyridazine

6-Chloro-7,8-dimethyl-s-triazolo[4,3-b]pyridazine

Cat. No. B8574515
M. Wt: 182.61 g/mol
InChI Key: YQICVQYDFXLZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7,8-dimethyl-s-triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-7,8-dimethyl-s-triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7,8-dimethyl-s-triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H7ClN4/c1-4-5(2)7-10-9-3-12(7)11-6(4)8/h3H,1-2H3

InChI Key

YQICVQYDFXLZIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a procedure similar to those of the preceding examples, 40 grams of 3-chloro-4,5-dimethyl-6-hydrazinopyridazine and 200 milliliters of aqueous 80 percent formic acid were heated at reflux for 90 minutes to obtain 6-chloro-7,8-dimethyl-s-triazolo[4,3-b]pyridazine. This triazolopyridazine (9.18 grams, 0.05 mole) was mixed with 12.25 grams N-methylpiperazine in 80 milliliters of ethanol, and the mixture was heated at reflux for 3 hours. The product was recovered by evaporation, partitioning the oily residue between methylene chloride and water and evaporation of the organic layer. The resulting 6-(N-methylpiperazino)-7,8-dimethyl-s-triazolo[4,3-b]pyridazine was obtained as colorless crystals. Thin layer chromatography on silica gel developed with 90 percent chloroform: 10 percent methanol indicated the presence of triazolopyridazine intermediate in the product. The product was taken up in excess N-methylpiperazine and heated at reflux for 12 hours, followed by 2 hours of reflux in 20 milliliters of N-methylpiperazine. The resulting 6-(N-methylpiperazino)-7,8-dimethyl-s-triazolo[4,3-b]pyridazine was obtained as colorless crystals. Thin layer chromatography on silica gel developed with 90 percent chloroform: 10 percent methanol indicated the presence of triazolopyridazine intermediate in the product. The product was taken up in excess N-methylpiperazine and heated at reflux for 12 hours, followed by 2 hours of reflux in 20 milliliters of N-methylpiperazine. The resulting 6-(N-methylpiperazino)-7,8-dimethyl-s-triazolo[4,3-b]pyridazine was separated as before, crystallized from benzene-hexane and found to melt at 170°-172° C. (Calculated: C, 58.51; H, 7.37; N, 34.12. Found: C, 58.70; H, 7.27; N, 34.18.)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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